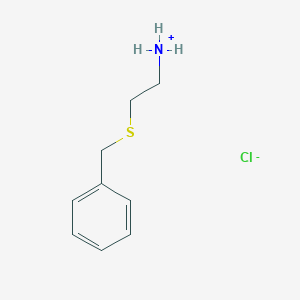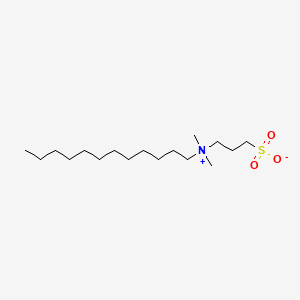
beta-(Benzylthio)ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-(Benzylthio)ethylamine hydrochloride: is a sulfur-containing organic compound with the chemical formula C6H5CH2SCH2CH2NH2·HCl. It is also known as S-Benzylcysteamine hydrochloride. This compound is used as a building block in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: Beta-(Benzylthio)ethylamine hydrochloride can be synthesized through the reaction of benzyl chloride with cysteamine in the presence of a base. The reaction typically involves the following steps:
Reaction of Benzyl Chloride with Cysteamine: Benzyl chloride (C6H5CH2Cl) reacts with cysteamine (HSCH2CH2NH2) in the presence of a base such as sodium hydroxide (NaOH) to form beta-(Benzylthio)ethylamine.
Formation of Hydrochloride Salt: The resulting beta-(Benzylthio)ethylamine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: Beta-(Benzylthio)ethylamine hydrochloride can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or amines.
Substitution: The compound can participate in substitution reactions where the benzylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Disulfides, sulfoxides, and sulfones.
Reduction: Thiols and amines.
Substitution: Compounds with different functional groups replacing the benzylthio group.
科学的研究の応用
Beta-(Benzylthio)ethylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
作用機序
The mechanism of action of beta-(Benzylthio)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The benzylthio group can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Cysteamine hydrochloride: Similar structure but lacks the benzyl group.
2-(Ethylthio)ethylamine: Similar structure but with an ethyl group instead of a benzyl group.
2-Benzyl-2-thiopseudourea hydrochloride: Contains a benzylthio group but has a different functional group.
Uniqueness: Beta-(Benzylthio)ethylamine hydrochloride is unique due to the presence of both the benzyl and thio groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
特性
IUPAC Name |
2-benzylsulfanylethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXIWQYIVDFDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22572-33-4 |
Source


|
| Record name | Ethanamine, 2-[(phenylmethyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22572-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylamine, 2-(benzylthio)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-butyl-2-((E)-2-((E)-3-((Z)-2-(1-butyl-6-chlorobenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-6-chlorobenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B7801474.png)
![2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate](/img/structure/B7801478.png)


![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)


